4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 75999-60-9
VCID: VC3865701
InChI: InChI=1S/C11H6F3NO3/c12-11(13,14)9-7(10(17)18)8(16)5-3-1-2-4-6(5)15-9/h1-4H,(H,15,16)(H,17,18)
SMILES: C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)C(=O)O
Molecular Formula: C11H6F3NO3
Molecular Weight: 257.16 g/mol

4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid

CAS No.: 75999-60-9

Cat. No.: VC3865701

Molecular Formula: C11H6F3NO3

Molecular Weight: 257.16 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid - 75999-60-9

Specification

CAS No. 75999-60-9
Molecular Formula C11H6F3NO3
Molecular Weight 257.16 g/mol
IUPAC Name 4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C11H6F3NO3/c12-11(13,14)9-7(10(17)18)8(16)5-3-1-2-4-6(5)15-9/h1-4H,(H,15,16)(H,17,18)
Standard InChI Key OSLXMVZJRDZVFZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s quinoline core is substituted with three functional groups:

  • Hydroxyl (-OH) at position 4: Enhances hydrogen-bonding capacity and influences acidity.

  • Trifluoromethyl (-CF₃) at position 2: Contributes to electron-withdrawing effects and metabolic stability.

  • Carboxylic acid (-COOH) at position 3: Enables salt formation and participation in conjugation reactions.

The trifluoromethyl group significantly increases lipophilicity (logP ≈ 2.8), improving membrane permeability compared to non-fluorinated quinolines .

Spectral Characteristics

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretching of carboxylic acid) and 1120 cm⁻¹ (C-F stretching of -CF₃) .

  • ¹H NMR: A singlet at δ 8.2 ppm (aromatic proton at position 5) and a broad peak at δ 13.1 ppm (-COOH) .

Synthesis and Optimization

Primary Synthetic Route

The synthesis involves a three-step protocol (Table 1):

StepReagents/ConditionsPurposeYield
1Aniline, ethyl 4,4,4-trifluoroacetoacetateForm Schiff base intermediate75%
2p-Toluenesulfonic acid, toluene, 140°CCyclization via Friedländer reaction51.8%
3NaOH (aq.), HCl precipitationCarboxylic acid deprotection89%

Data sourced from

The Dean-Stark trap facilitates azeotropic removal of water during cyclization, driving the reaction toward completion .

Challenges and Modifications

  • Low Cyclization Yield: Attributed to steric hindrance from the -CF₃ group. Substituting toluene with DMF increases yield to 63% but complicates purification .

  • Scale-Up Considerations: Continuous flow reactors reduce reaction time from 18 hours to 4 hours in pilot-scale trials .

Reactivity and Functionalization

Key Reactions

  • Esterification: Reacts with methanol/H₂SO₄ to form methyl esters (logP ↑ by 1.2) .

  • Amide Formation: Couples with amines via EDC/HOBt, yielding derivatives with improved bioavailability .

  • Electrophilic Substitution: Bromination at position 6 occurs selectively (≥90% regioselectivity) due to -CF₃-directed orientation .

Stability Profile

  • Thermal Stability: Decomposes at 285°C (TGA data).

  • Photostability: 90% intact after 48 h under UV light (λ = 254 nm) .

Comparative Analysis with Structural Analogs

CompoundSubstituentslogPMIC (S. aureus)Key Application
4-Hydroxy-2-CF₃-quinoline-3-COOH-CF₃, -OH, -COOH2.832 µg/mLAntimicrobial research
4-Hydroxyquinoline-3-COOH-OH, -COOH1.2128 µg/mLChelating agents
5,7-Bis-CF₃-4-hydroxyquinoline-CF₃ (x2), -OH3.516 µg/mLAntimalarial candidates

Data compiled from

The trifluoromethyl group’s electron-withdrawing nature enhances microbial target engagement compared to hydroxyl/carboxylic acid-only analogs.

Industrial and Research Applications

Pharmaceutical Intermediates

  • Anticoagulant Development: Serves as a precursor to P-selectin inhibitors like PSI-421, which reduce venous thrombosis in murine models .

  • Antitubercular Agents: Derivatives with nitro groups show MIC = 8 µg/mL against Mycobacterium tuberculosis H37Rv.

Material Science

Incorporation into metal-organic frameworks (MOFs) improves CO₂ adsorption capacity by 40% versus non-fluorinated linkers .

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